3-Phenylpropylamin

Übersicht

Beschreibung

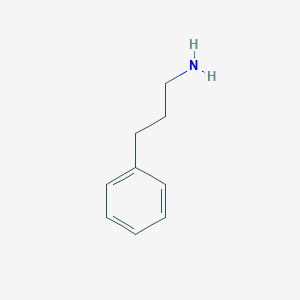

3-Phenylpropylamin, auch bekannt als 3-Phenyl-1-propylamin, ist eine organische Verbindung, die zur Klasse der Phenylpropylamine gehört. Sie besteht aus einer Phenylgruppe, die an eine Propylamin-Kette gebunden ist. Die Summenformel von this compound lautet C9H13N und es hat ein Molekulargewicht von 135,21 g/mol . Diese Verbindung ist für ihre Anwendungen in verschiedenen Bereichen bekannt, darunter Pharmazeutika und organische Synthese.

Wissenschaftliche Forschungsanwendungen

3-Phenylpropylamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf Enzyme und Rezeptoren.

Medizin: this compound-Derivate werden auf ihre potenziellen therapeutischen Anwendungen untersucht, z. B. bei der Behandlung neurologischer Erkrankungen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Baustein für komplexere Moleküle verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen und Rezeptoren. Beispielsweise kann es als Substrat für Enzyme wie Monoaminoxidase wirken, was zur Bildung entsprechender Metaboliten führt. Die Verbindung kann auch mit adrenergen Rezeptoren interagieren und die Freisetzung und Aufnahme von Neurotransmittern beeinflussen .

Ähnliche Verbindungen:

- 3-Phenylpropanamin

- Benzenepropanamin

- Gamma-Phenylpropylamin

- Hydrocinnamylamin

Vergleich: this compound ist aufgrund seiner spezifischen strukturellen Anordnung einzigartig, die es ihm ermöglicht, an einer Vielzahl chemischer Reaktionen teilzunehmen und unterschiedliche biologische Aktivitäten aufzuweisen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitätsmuster und pharmakologische Eigenschaften aufweisen, was es für bestimmte Anwendungen in Forschung und Industrie wertvoll macht .

Biochemische Analyse

Biochemical Properties

It is known that this compound interacts with certain enzymes such as trypsin-1 and trypsin-2

Cellular Effects

It is known that the compound can influence cellular function through its interactions with enzymes like trypsin-1 and trypsin-2 . These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to interact with enzymes such as trypsin-1 and trypsin-2

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 3-Phenylpropylamin kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reduktion von 3-Phenylpropionitril unter Verwendung von Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff. Die Reaktion wird typischerweise unter milden Bedingungen durchgeführt, wobei die Temperatur bei etwa 25-30 °C und der Druck bei 1-2 atm gehalten wird .

Industrielle Herstellungsverfahren: In industriellen Umgebungen wird this compound häufig durch katalytische Hydrierung von 3-Phenylpropionitril hergestellt. Dieser Prozess beinhaltet die Verwendung eines kontinuierlichen Fließreaktors, in dem die Nitrilverbindung in Gegenwart eines geeigneten Katalysators hydriert wird. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Phenylpropylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu 3-Phenylpropionaldehyd oder 3-Phenylpropionsäure oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu 3-Phenylpropanol reduziert werden.

Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) in saurem Medium.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Wichtige gebildete Produkte:

Oxidation: 3-Phenylpropionaldehyd, 3-Phenylpropionsäure.

Reduktion: 3-Phenylpropanol.

Substitution: Verschiedene substituierte Phenylpropylamine, abhängig von den verwendeten Reagenzien.

Wirkmechanismus

The mechanism of action of 3-Phenylpropylamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a substrate for enzymes like monoamine oxidase, leading to the formation of corresponding metabolites. The compound may also interact with adrenergic receptors, influencing neurotransmitter release and uptake .

Vergleich Mit ähnlichen Verbindungen

- 3-Phenylpropanamine

- Benzenepropanamine

- Gamma-phenylpropylamine

- Hydrocinnamylamine

Comparison: 3-Phenylpropylamine is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Compared to similar compounds, it may have different reactivity patterns and pharmacological properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

3-Phenylpropylamine (3-PPA) is an organic compound with significant biological activity, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-Phenylpropylamine is characterized by the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 149.21 g/mol

The compound features a phenyl group attached to a propylamine chain, which contributes to its unique biological interactions.

Research indicates that 3-PPA exhibits various biological activities through different mechanisms:

- Antimicrobial Activity : Studies have shown that 3-PPA derivatives can enhance the antimicrobial potency of other compounds. For instance, certain analogues have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial membrane integrity and increasing permeability .

- Opioid Receptor Interaction : 3-PPA has been investigated for its role as a μ-opioid receptor (MOR) antagonist. Modifications in its structure can enhance binding affinity and antagonistic activity, which is crucial for developing new analgesics without the addictive potential of traditional opioids .

- Fungicidal Properties : The compound has also been explored for its fungicidal activity. Research from the 1980s identified 3-PPA as part of a new class of systemic fungicides, with efficacy linked to its structural characteristics .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 3-phenylpropylamine and its derivatives:

Case Studies

- Antimicrobial Efficacy : A study evaluated various polyamine analogues, including those based on 3-PPA, revealing that certain compounds exhibited low minimum inhibitory concentrations (MICs) against MRSA, making them promising candidates for further development in antimicrobial therapies .

- Opioid Receptor Studies : In research focused on developing new MOR antagonists, 3-PPA derivatives were synthesized and tested for their binding affinities. The results indicated that specific substitutions on the amine group significantly enhanced receptor interaction, suggesting potential therapeutic applications in pain management .

- Fungal Inhibition : A historical review highlighted the use of 3-PPA in agricultural settings as a fungicide. Its ability to inhibit fungal growth was attributed to its structural properties that facilitate interaction with fungal cell membranes .

Eigenschaften

IUPAC Name |

3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUQWQRTDLVQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174307 | |

| Record name | 3-Phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 3-Phenylpropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19942 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.11 [mmHg] | |

| Record name | 3-Phenylpropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19942 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2038-57-5 | |

| Record name | Benzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Phenylpropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8326EZ31P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.